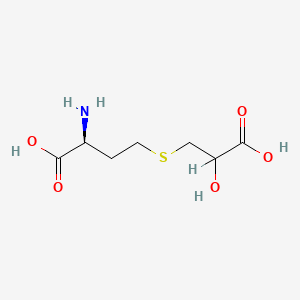

S-(2-Hydroxy-2-carboxyethyl)homocysteine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

26097-37-0 |

|---|---|

Molecular Formula |

C7H13NO5S |

Molecular Weight |

223.25 g/mol |

IUPAC Name |

(2S)-2-amino-4-(2-carboxy-2-hydroxyethyl)sulfanylbutanoic acid |

InChI |

InChI=1S/C7H13NO5S/c8-4(6(10)11)1-2-14-3-5(9)7(12)13/h4-5,9H,1-3,8H2,(H,10,11)(H,12,13)/t4-,5?/m0/s1 |

InChI Key |

ALEACLRVRWTCEO-ROLXFIACSA-N |

SMILES |

C(CSCC(C(=O)O)O)C(C(=O)O)N |

Isomeric SMILES |

C(CSCC(C(=O)O)O)[C@@H](C(=O)O)N |

Canonical SMILES |

C(CSCC(C(=O)O)O)C(C(=O)O)N |

Synonyms |

2-HCEHC S-(2-carboxy-2-hydroxyethyl)-L-homocysteine S-(2-hydroxy-2-carboxyethyl)homocysteine |

Origin of Product |

United States |

Biosynthetic Pathways and Metabolic Fates of S 2 Hydroxy 2 Carboxyethyl Homocysteine

Interconnections of S-(2-Hydroxy-2-carboxyethyl)homocysteine Metabolism with Other Metabolic Networks

Integration with Homocysteine and Methionine Cycles

Homocysteine is a critical intermediate in the metabolism of the essential amino acid methionine. frontiersin.org The metabolic fate of homocysteine is primarily determined by two major pathways: the methionine cycle (remethylation) and the transsulfuration pathway (catabolism). researchgate.net

The Methionine Cycle:

This cycle is fundamental for regenerating methionine and for providing methyl groups for a vast number of methylation reactions. The process occurs in all tissues. frontiersin.orgresearchgate.net

Activation of Methionine: The cycle begins with the activation of dietary methionine by ATP to form S-adenosylmethionine (SAM). frontiersin.org SAM is the universal methyl donor for the methylation of numerous molecules, including DNA, RNA, proteins, and lipids. frontiersin.orgfrontiersin.org

Methyl Transfer: Methyltransferases utilize SAM to donate a methyl group to various acceptor molecules, producing S-adenosylhomocysteine (SAH) as a byproduct. frontiersin.orgnih.gov

Formation of Homocysteine: SAH is a potent inhibitor of methyltransferases. nih.gov It is hydrolyzed by the enzyme S-adenosyl-L-homocysteine hydrolase (SAHH) to release adenosine (B11128) and homocysteine. frontiersin.orgresearchgate.net This reaction is reversible, but under physiological conditions, the rapid removal of products drives the reaction toward hydrolysis. mdpi.com

Remethylation to Methionine: Homocysteine is then remethylated to form methionine, completing the cycle. This can occur via two main routes:

Methionine Synthase: This ubiquitous enzyme uses 5-methyltetrahydrofolate (a form of folate, vitamin B9) as the methyl donor and requires methylcobalamin (B1676134) (a form of vitamin B12) as a cofactor. frontiersin.orgfrontiersin.org

Betaine-Homocysteine Methyltransferase (BHMT): Primarily active in the liver and kidneys, this enzyme uses betaine (B1666868) (a metabolite of choline) as the methyl donor. frontiersin.orgfrontiersin.org

The methionine cycle is tightly regulated by the cellular concentrations of its metabolites, particularly SAM and SAH. The SAM/SAH ratio is a critical indicator of the cell's methylation capacity. nih.gov

The Transsulfuration Pathway:

This pathway serves to catabolize excess homocysteine, converting it to cysteine and other downstream metabolites. It occurs primarily in the liver, kidneys, small intestine, and pancreas. researchgate.net

Condensation with Serine: Homocysteine condenses with serine in a reaction catalyzed by cystathionine (B15957) β-synthase (CBS), an enzyme that requires pyridoxal (B1214274) phosphate (B84403) (vitamin B6) as a cofactor, to form cystathionine.

Cleavage to Cysteine: Cystathionine is then cleaved by cystathionine γ-lyase (also vitamin B6-dependent) to yield cysteine, α-ketobutyrate, and ammonia (B1221849).

Cysteine produced via this pathway can then be used for protein synthesis, or the synthesis of other important molecules like glutathione (B108866), a major cellular antioxidant. The regulation between the methionine cycle and the transsulfuration pathway is crucial for maintaining homocysteine homeostasis. researchgate.net The allosteric activation of CBS by SAM ensures that when methionine levels are high, excess homocysteine is directed towards catabolism rather than remethylation.

Below is a table summarizing the key enzymes involved in the primary homocysteine metabolic pathways.

| Pathway | Enzyme | Abbreviation | Function | Cofactor(s) |

| Methionine Cycle | Methionine Adenosyltransferase | MAT | Synthesizes SAM from Methionine and ATP | - |

| Methyltransferases | - | Transfer methyl group from SAM to substrates | - | |

| S-Adenosyl-L-homocysteine Hydrolase | SAHH | Hydrolyzes SAH to Homocysteine and Adenosine | NAD+ | |

| Methionine Synthase | MS | Remethylates Homocysteine to Methionine | Vitamin B12, Folate | |

| Betaine-Homocysteine Methyltransferase | BHMT | Remethylates Homocysteine to Methionine | Betaine | |

| Transsulfuration | Cystathionine β-Synthase | CBS | Condenses Homocysteine and Serine to Cystathionine | Vitamin B6 |

| Cystathionine γ-Lyase | CGL | Cleaves Cystathionine to Cysteine and α-ketobutyrate | Vitamin B6 |

Relationship to Transsulfuration Pathway Components

The transsulfuration pathway involves a series of enzymatic reactions that ultimately convert homocysteine, a sulfur-containing amino acid derived from methionine, into cysteine. wikipedia.orgfrontiersin.orgfrontiersin.org This pathway is crucial for maintaining homocysteine homeostasis and for the synthesis of important downstream molecules like cysteine and glutathione. researchgate.netnih.gov The two key enzymes in this pathway are cystathionine β-synthase (CBS) and cystathionine γ-lyase (CGL). numberanalytics.com

The formation of this compound is not a canonical step in the well-established transsulfuration pathway. However, the promiscuity of enzymes within this pathway, particularly cystathionine β-synthase (CBS), suggests a potential for the synthesis of such derivatives. CBS is known to catalyze β-replacement reactions with a variety of substrates, not limited to its primary substrate, serine. wikipedia.orgproteopedia.org One of the alternative reactions catalyzed by CBS is the condensation of cysteine with homocysteine to produce hydrogen sulfide (B99878) (H₂S). wikipedia.org

It is plausible that this compound could be formed through an analogous reaction where homocysteine reacts with a three-carbon α-hydroxy acid. The structural similarity of the "2-hydroxy-2-carboxyethyl" group to lactate (B86563) or pyruvate (B1213749) derivatives suggests a potential link to glycolysis or other carbohydrate metabolism pathways.

A study on a related compound, S-(2-hydroxy-2-carboxyethylthio)-L-cysteine, demonstrated its biosynthesis in rat heart homogenates from 3-mercaptopyruvate. This finding supports the possibility of enzymatic pathways existing for the synthesis of such S-substituted sulfur amino acids.

The metabolic fate of this compound is also not well-defined. If formed, it could potentially be a substrate for enzymes that metabolize other S-substituted homocysteine or cysteine derivatives. It might be excreted in the urine, either unchanged or as a further metabolite. The identification of S-(2-Hydroxy-2-carboxyethylthio)cysteine in human urine suggests that such compounds can be part of the metabolic profile and are cleared from the body. nih.gov

Below is a table summarizing the key enzymes of the transsulfuration pathway and their primary reactions, providing a context for the potential side-reactions that might lead to the formation of this compound.

| Enzyme | Gene | Cofactor | Substrates | Products | Cellular Location |

| Cystathionine β-synthase (CBS) | CBS | Pyridoxal-5'-phosphate (PLP) | L-Homocysteine, L-Serine | L-Cystathionine, H₂O | Cytosol |

| Cystathionine γ-lyase (CGL) | CTH | Pyridoxal-5'-phosphate (PLP) | L-Cystathionine | L-Cysteine, α-ketobutyrate, NH₃ | Cytosol |

Further research, including in vitro enzymatic assays with purified CBS and potential three-carbon substrates, as well as metabolomic studies of biological fluids, would be necessary to definitively elucidate the biosynthetic and metabolic pathways of this compound and its precise relationship with the components of the transsulfuration pathway.

Enzymatic Interactions and Molecular Mechanisms Involving S 2 Hydroxy 2 Carboxyethyl Homocysteine

S-(2-Hydroxy-2-carboxyethyl)homocysteine as an Enzyme Substrate or Product

The emergence of this compound is linked to the inhibition of key enzymes in sulfur amino acid metabolism. Specifically, its detection in the urine of rats treated with DL-propargylglycine, a known inhibitor of cystathionine (B15957) γ-lyase, suggests that its formation is a consequence of the disruption of the transsulfuration pathway. nih.gov This pathway is crucial for the conversion of homocysteine to cysteine. When this pathway is blocked, accumulating precursors may be shunted into alternative enzymatic or non-enzymatic reactions, leading to the synthesis of novel metabolites like this compound.

While the precise enzymatic reaction responsible for the synthesis of this compound has not been definitively identified, it is hypothesized to be a byproduct of a side reaction catalyzed by an existing enzyme under conditions of substrate overload. The structural similarity of this compound to other metabolites in the transsulfuration pathway suggests that enzymes such as cystathionine β-synthase or even cystathionine γ-lyase itself (acting on alternative substrates) could be involved in its formation. Further research is required to isolate and characterize the specific enzyme(s) for which this compound acts as a direct product.

Similarly, the role of this compound as a substrate for subsequent enzymatic reactions is an area of active investigation. Given its structure, which includes hydroxyl and carboxyl groups, it is plausible that it could be a substrate for dehydrogenases or other modifying enzymes, leading to further metabolic products. However, specific enzymes that utilize this compound as a substrate have yet to be characterized.

Kinetic Characterization of Enzyme-S-(2-Hydroxy-2-carboxyethyl)homocysteine Interactions

To date, there is a lack of published research detailing the kinetic characterization of any enzyme with this compound as a substrate or product. The determination of kinetic parameters such as the Michaelis constant (K_m) and the maximum reaction velocity (V_max) is essential for understanding the efficiency and specificity of an enzyme's interaction with this compound. Such studies would provide quantitative insights into the affinity of the enzyme for this compound and the rate at which it can be converted.

Future research efforts will need to focus on the isolation of the responsible enzyme(s) and the subsequent performance of detailed kinetic assays. The development of a reliable method for the synthesis of this compound will be a critical prerequisite for these kinetic studies.

Identification of Specific Enzyme Active Sites Interacting with this compound

The identification of the specific amino acid residues within an enzyme's active site that interact with this compound is fundamental to understanding the molecular basis of its recognition and catalysis. Techniques such as site-directed mutagenesis, coupled with kinetic analysis, can be employed to probe the roles of individual residues. Additionally, structural biology techniques are invaluable for visualizing these interactions.

Given the current absence of identified enzymes that directly metabolize this compound, no specific active site interactions have been described. It is anticipated that once the relevant enzymes are identified, studies will be undertaken to map the binding pocket and elucidate the key interactions that govern substrate specificity and catalytic mechanism.

This compound as an Enzyme Regulator or Modulator

Beyond its potential role as a substrate or product, this compound could also function as a regulator or modulator of enzyme activity. The accumulation of metabolites, particularly under pathological conditions, can lead to feedback inhibition or allosteric regulation of enzymes within the same or related pathways.

Allosteric Regulation by this compound

Allosteric regulation involves the binding of a molecule to a site on the enzyme other than the active site, inducing a conformational change that alters the enzyme's activity. It is conceivable that this compound could act as an allosteric regulator for enzymes involved in sulfur amino acid metabolism. For instance, its accumulation could signal a blockage in the transsulfuration pathway and allosterically inhibit enzymes further upstream to prevent the continued production of homocysteine. However, there is currently no direct experimental evidence to support the allosteric regulation of any enzyme by this compound.

Competitive and Non-Competitive Inhibition by this compound

The structural similarity of this compound to other metabolites in the transsulfuration pathway raises the possibility of it acting as an enzyme inhibitor.

Competitive Inhibition: In this mode of inhibition, the inhibitor molecule competes with the substrate for binding to the active site of the enzyme. Due to its structural resemblance to substrates like homocysteine or cystathionine, this compound could potentially bind to the active sites of enzymes such as cystathionine β-synthase or cystathionine γ-lyase and act as a competitive inhibitor.

Non-Competitive Inhibition: A non-competitive inhibitor binds to the enzyme at a site distinct from the active site and reduces its catalytic activity without affecting substrate binding. It is also possible that this compound could exert its regulatory effects through non-competitive inhibition.

Currently, there are no published studies that have investigated the inhibitory effects of this compound on any enzyme. Future research is needed to screen this compound against a panel of relevant enzymes to determine if it possesses any inhibitory activity and to characterize the mechanism of inhibition.

Structural Biology of this compound-Enzyme Complexes

The three-dimensional structure of an enzyme in complex with its substrate, product, or a regulator provides invaluable insights into the molecular basis of their interaction. Techniques such as X-ray crystallography and cryo-electron microscopy are powerful tools for determining these structures at atomic resolution.

As of now, no crystal structures or other high-resolution structural data of any enzyme in complex with this compound have been reported. The elucidation of such structures would be a significant step forward in understanding how this molecule is recognized and processed by enzymes. It would reveal the precise orientation of the compound within the active site, the network of hydrogen bonds, and other non-covalent interactions that stabilize the complex, and any conformational changes that occur in the enzyme upon binding. This structural information would be instrumental in confirming the enzymatic mechanisms and could guide the design of specific inhibitors or probes to study its metabolic role further.

Crystallographic Studies of this compound Binding

The absence of these studies means that there is no data to populate a table on crystallographic findings. A representative table of what such data would entail is provided below for illustrative purposes, though it remains empty due to the lack of available information.

Interactive Data Table: Crystallographic Data of Enzyme-S-(2-Hydroxy-2-carboxyethyl)homocysteine Complexes (No Data Available)

| Enzyme Name | PDB ID | Resolution (Å) | Ligand Binding Interactions | Key Residues in Active Site |

| Data not available | Data not available | Data not available | Data not available | Data not available |

Cryo-Electron Microscopy Analysis of this compound-Mediated Conformational Changes

Similarly, there is no published research utilizing cryo-electron microscopy (cryo-EM) to analyze the conformational changes in any enzyme or protein complex as a result of binding to this compound. Cryo-EM is a technique that allows for the determination of macromolecular structures in their near-native states, making it particularly useful for studying large, flexible complexes and different conformational states. rsc.org An analysis of this nature would be crucial for understanding the dynamic aspects of how this compound might modulate protein function.

Without such studies, a detailed account of any conformational shifts, such as domain movements or changes in quaternary structure induced by this specific compound, cannot be provided. A placeholder for a data table that would typically present findings from cryo-EM studies is included below to illustrate the type of information that is currently absent from the scientific record.

Interactive Data Table: Cryo-EM Analysis of Conformational Changes Induced by this compound (No Data Available)

| Protein Complex | EMD-ID | Resolution (Å) | Conformational State | Description of Conformational Change |

| Data not available | Data not available | Data not available | Data not available | Data not available |

Based on the scientific literature available, there is no specific information regarding the compound "this compound" and its cellular and physiological roles. The provided search results extensively discuss the related and well-studied compound Homocysteine (Hcy) .

Therefore, this article cannot be generated as requested due to the absence of research data for "this compound" in the provided search results. All available information pertains to the broader roles of Homocysteine.

Advanced Analytical Methodologies for the Detection and Quantification of S 2 Hydroxy 2 Carboxyethyl Homocysteine

Chromatographic Techniques for S-(2-Hydroxy-2-carboxyethyl)homocysteine Analysis

Chromatographic methods are fundamental for the separation of this compound from complex biological matrices. These techniques, often coupled with sensitive detectors, provide the necessary resolution and specificity for accurate analysis.

High-Performance Liquid Chromatography (HPLC) coupled with Various Detectors

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of amino acids and their derivatives. For a polar and non-volatile compound like this compound, reversed-phase HPLC is a common approach. The separation is typically achieved on a C18 column. To enhance retention and improve peak shape, ion-pairing reagents may be added to the mobile phase.

Given the structure of this compound, which lacks a strong native chromophore, derivatization is often necessary for sensitive detection using UV-Vis or fluorescence detectors. Common derivatizing agents for amino acids that introduce a fluorescent tag include o-phthalaldehyde (B127526) (OPA) or fluorenylmethyloxycarbonyl chloride (FMOC). Electrochemical detection is another sensitive option for thiols, although this compound is a thioether.

A manual HPLC method has been successfully developed for the simultaneous determination of plasma homocysteine and cysteine, which provides a useful reference. nih.gov This method demonstrated excellent correlation with automated assays for homocysteine. nih.gov While not directly applied to this compound, the principles of this HPLC method, including sample preparation and chromatographic conditions, could be adapted for its analysis.

| Parameter | Typical Value/Condition |

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient elution with acetonitrile (B52724) and water/buffer |

| Detector | Fluorescence (with pre- or post-column derivatization), UV-Vis, or Electrochemical |

| Derivatizing Agent | o-phthalaldehyde (OPA), Fluorenylmethyloxycarbonyl chloride (FMOC) |

| Flow Rate | 0.8 - 1.2 mL/min |

| Injection Volume | 10 - 50 µL |

Table 1: Typical HPLC Parameters for the Analysis of Amino Acid Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Derivatized this compound

Gas Chromatography-Mass Spectrometry (GC-MS) offers high chromatographic resolution and definitive identification based on mass spectra. However, due to the low volatility and high polarity of this compound, derivatization is a mandatory step to convert the analyte into a volatile and thermally stable compound.

A common derivatization strategy for amino acids involves a two-step process. nih.gov First, the carboxyl groups are esterified, for example, with an acidic alcohol solution. Subsequently, the amino and hydroxyl groups are acylated using reagents like trifluoroacetic anhydride (B1165640) (TFAA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to produce trimethylsilyl (B98337) (TMS) derivatives. nih.gov

A rapid GC-MS method for determining homocysteine turnover involves reduction of disulfide bonds followed by derivatization to form bis-tert-butyldimethylsilyl derivatives. researchgate.net This approach, which utilizes a deuterated internal standard for quantification, demonstrates the potential of GC-MS for analyzing related compounds after appropriate derivatization. researchgate.net

| Derivatization Step | Reagent Example | Purpose |

| Esterification | Acidified isopropanol | Converts carboxyl groups to esters |

| Silylation/Acylation | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) / Trifluoroacetic anhydride (TFAA) | Converts amino and hydroxyl groups to volatile derivatives |

Table 2: Common Derivatization Steps for GC-MS Analysis of Amino Acids

Mass Spectrometry-Based Methods for this compound Profiling

Mass spectrometry (MS) is a powerful tool for the sensitive and specific detection of metabolites. When coupled with liquid chromatography, it provides a robust platform for both targeted quantification and broad-spectrum metabolic profiling.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Targeted Quantification

LC-MS/MS is the gold standard for the quantification of low-abundance metabolites in complex biological samples due to its high sensitivity and specificity. nih.gov For this compound, a targeted LC-MS/MS method would involve optimizing the separation using HPLC, followed by detection using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

In MRM, a specific precursor ion corresponding to the protonated or deprotonated molecule is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly selective process minimizes interferences from the matrix. The development of such a method would require a synthesized standard of this compound to determine the optimal precursor and product ions and to establish a calibration curve for quantification.

Validated LC-MS/MS methods for homocysteine quantification in human serum have been developed, demonstrating the robustness of this technique for related analytes. nih.govthermofisher.com These methods often involve a reduction step to measure total homocysteine and use a stable isotope-labeled internal standard for accurate quantification. nih.govthermofisher.com

| Parameter | Description |

| Ionization Source | Electrospray Ionization (ESI), positive or negative mode |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | [M+H]⁺ or [M-H]⁻ of this compound |

| Product Ion (Q3) | Specific fragment ion generated through collision-induced dissociation |

| Internal Standard | Stable isotope-labeled this compound |

Table 3: Key Parameters for a Targeted LC-MS/MS Method

Untargeted Metabolomics Approaches Involving this compound

Untargeted metabolomics aims to capture a broad snapshot of all measurable small molecules in a biological sample. nih.govnih.gov These studies typically utilize high-resolution mass spectrometers, such as time-of-flight (TOF) or Orbitrap instruments, coupled with HPLC. nih.gov The resulting data consists of a large number of metabolic features, each characterized by its retention time and accurate mass-to-charge ratio (m/z).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantification

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous structural elucidation of organic molecules. nih.gov For a novel or uncharacterized compound like this compound, a suite of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be essential to confirm its chemical structure.

¹H NMR would reveal the number and connectivity of protons, while ¹³C NMR would provide information about the carbon skeleton. 2D NMR experiments would then be used to piece together the complete molecular structure by establishing correlations between protons and carbons.

While NMR is generally less sensitive than MS, it can be used for quantification (qNMR) if a suitable internal standard is employed. The integral of a specific resonance of the analyte is compared to the integral of a known amount of the internal standard. This approach is particularly valuable as it does not require an identical chemical standard of the analyte for quantification, provided a well-resolved signal is available.

The synthesis and structural characterization of the closely related compound S-(2-Carboxyethyl)-L-cysteine and its sulfoxide (B87167) diastereomers have been reported, with structural confirmation likely involving NMR techniques. mdpi.com The spectral data from such analogs would be highly informative for the characterization of this compound.

| Experiment | Information Obtained |

| ¹H NMR | Proton chemical shifts, coupling constants, and integration (number of protons) |

| ¹³C NMR | Carbon chemical shifts (number and type of carbons) |

| COSY | Correlation between coupled protons (¹H-¹H connectivity) |

| HSQC | Correlation between protons and directly attached carbons (¹H-¹³C one-bond connectivity) |

| HMBC | Correlation between protons and carbons over two to three bonds (long-range ¹H-¹³C connectivity) |

Table 4: NMR Experiments for Structural Elucidation

Spectrophotometric and Fluorometric Assays for this compound and its Derivatives

The detection of this compound via spectrophotometric and fluorometric methods would likely rely on the cleavage of the molecule to yield homocysteine, which can then be quantified using highly sensitive, established assays.

Spectrophotometric Enzymatic Cycling Assays:

Enzymatic cycling assays represent a powerful spectrophotometric technique for quantifying total homocysteine in biological samples with high sensitivity and specificity. researchgate.netnih.gov These assays are commercially available and utilized in clinical laboratories. diazyme.com The core principle involves a series of coupled enzyme reactions that amplify the signal. diazyme.comgoogle.com

In a typical assay, disulfide bonds in the sample are first reduced to free thiols. The released homocysteine then enters a cyclic reaction. For instance, a homocysteine S-methyltransferase can use homocysteine and a co-substrate like S-adenosylmethionine (SAM) to produce methionine and S-adenosylhomocysteine (SAH). diazyme.com The SAH is then hydrolyzed in a multi-step process involving SAH hydrolase and adenosine (B11128) deaminase, ultimately producing ammonia (B1221849). This ammonia is then consumed in a reaction catalyzed by glutamate (B1630785) dehydrogenase, which involves the oxidation of NADH to NAD+. diazyme.com The rate of decrease in NADH absorbance, measured spectrophotometrically at 340 nm, is directly proportional to the initial homocysteine concentration. nih.gov

For the analysis of this compound, a preliminary enzymatic or chemical hydrolysis step would be necessary to liberate free homocysteine before its entry into the cycling reaction. The specificity of the cleavage step would be critical to ensure accurate quantification.

Fluorometric Assays with Pre-column Derivatization:

Fluorometric methods, particularly when coupled with High-Performance Liquid Chromatography (HPLC), offer exceptional sensitivity and selectivity. These methods typically involve a two-step process: reduction of disulfide bonds and derivatization of the resulting free thiol group with a fluorogenic reagent. nih.govnih.gov

First, a reducing agent such as Tris(2-carboxyethyl)phosphine (TCEP) is used to reduce all forms of homocysteine to its free thiol form. nih.gov Subsequently, a thiol-reactive fluorescent dye is added to create a stable, highly fluorescent derivative. nih.govsci-hub.se This derivative is then separated from other sample components by reverse-phase HPLC and detected by a fluorescence detector. nih.gov The intensity of the fluorescence signal corresponds to the concentration of the analyte.

To apply this to this compound, the initial reduction step would need to be preceded by a method to break the thioether bond, thereby exposing the thiol group of homocysteine for derivatization.

Below is a table summarizing common fluorogenic derivatization reagents used for thiol-containing compounds like homocysteine.

| Reagent Name | Abbreviation | Excitation (nm) | Emission (nm) | Key Characteristics |

| N-(1-pyrenyl)maleimide | NPM | 330 | 380 | Reacts with thiol groups to form stable derivatives suitable for HPLC analysis. nih.gov |

| o-phthaldialdehyde | OPA | ~340 | ~455 | Requires a primary amine and a thiol for reaction; often used with an external thiol like 2-mercaptoethanol. researchgate.net |

| Monobromobimane | mBBr | ~394 | ~490 | A common reagent for labeling low-molecular-weight thiols. |

| Ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate | SBD-F | ~385 | ~515 | Reacts with thiols to produce highly fluorescent and stable adducts. |

A proposed workflow for adapting these methods is presented below:

| Step | Description | Rationale |

| 1. Sample Preparation | Isolation of the fraction containing this compound. | To remove interfering substances. |

| 2. Cleavage Reaction | Enzymatic or chemical cleavage of the thioether bond. | To release free homocysteine, the molecule targeted by established assays. |

| 3. Reduction | Treatment with a reducing agent like TCEP. | To convert any formed homocystine (disulfide dimer) to homocysteine. |

| 4. Derivatization/Assay | Introduction to an enzymatic cycling assay or reaction with a fluorogenic reagent. | To generate a measurable spectrophotometric or fluorescent signal. |

| 5. Quantification | Measurement of signal via spectrophotometer or HPLC-fluorescence detector. | The signal intensity is correlated to the concentration of homocysteine, and thus indirectly to the original concentration of this compound. |

Isotopic Labeling Strategies for Tracing this compound Metabolism

Isotopic labeling is the definitive method for tracing the metabolic fate of molecules within a biological system. nih.gov By replacing specific atoms in a molecule with their heavier, stable isotopes (e.g., ¹³C, ¹⁵N, ²H, ³⁴S), researchers can follow the labeled compound through complex metabolic networks using mass spectrometry. nih.govucla.edu

Established Strategies for Related Compounds:

The metabolism of sulfur-containing amino acids, including methionine and homocysteine, has been extensively studied using stable isotope tracers. nih.govnih.gov A common approach involves feeding cells or organisms a diet containing a labeled precursor, such as ³⁴S-methionine. medchemexpress.com As the organism metabolizes the labeled methionine, the ³⁴S isotope is incorporated into downstream metabolites, including S-adenosylmethionine (SAM), S-adenosylhomocysteine (SAH), and homocysteine itself. By analyzing tissue or cell extracts with techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the enrichment of the heavy isotope in these compounds can be precisely measured, revealing the flow of atoms through the pathway. nih.gov

A Proposed Strategy for this compound:

A similar and powerful strategy could be employed to elucidate the metabolic pathways involving this compound. The workflow would involve the following key stages:

Synthesis of a Labeled Tracer: The first crucial step is the chemical synthesis of this compound with one or more stable isotopes incorporated into its structure. For example, labeling could be achieved at the sulfur atom (³⁴S) or within the carbon backbone (¹³C).

Introduction into a Biological System: The synthesized, isotopically labeled compound would then be introduced into a model system, such as a cell culture (e.g., Chinese Hamster Ovary (CHO) cells, which are known to produce various metabolic by-products) or an animal model. pnas.org

Sample Collection and Analysis: At various time points, samples (e.g., cell lysates, culture medium, plasma) would be collected. The metabolites would be extracted and analyzed by a high-resolution mass spectrometer.

Metabolic Pathway Elucidation: The mass spectrometer would be programmed to specifically look for the mass signature of the labeled atoms in potential downstream metabolites. By identifying which molecules become isotopically enriched over time, it would be possible to map the metabolic conversion of this compound, determining if it is, for example, cleaved to homocysteine, excreted unchanged, or converted into other novel compounds. This global stable-isotope tracing approach provides unparalleled insight into metabolic wiring. pnas.org

The table below outlines a hypothetical experimental design for such a study.

| Parameter | Description | Example |

| Isotopic Tracer | Synthesized this compound labeled with a stable isotope. | [U-¹³C₅]-S-(2-Hydroxy-2-carboxyethyl)homocysteine or [³⁴S]-S-(2-Hydroxy-2-carboxyethyl)homocysteine. |

| Model System | In vitro cell culture or in vivo animal model. | Human liver cell line (HepG2); CHO cells; Sprague-Dawley rat. |

| Tracer Administration | The labeled compound is added to the cell culture medium or administered to the animal. | Spiking cell culture medium to a final concentration of 100 µM. |

| Time Points | A series of time points for sample collection to observe kinetic changes. | 0, 1, 4, 12, and 24 hours post-administration. |

| Analytical Platform | High-resolution mass spectrometry coupled with liquid chromatography. | LC-MS/MS (e.g., Q-Exactive or Triple Quadrupole Mass Spectrometer). |

| Data Analysis | Software to identify and quantify isotopically labeled metabolites based on their mass-to-charge ratio (m/z). | Comparison of metabolite profiles between labeled and unlabeled control groups to identify tracer-derived compounds. |

Pathobiological Implications and Mechanistic Links of S 2 Hydroxy 2 Carboxyethyl Homocysteine in Disease States

Aberrations in S-(2-Hydroxy-2-carboxyethyl)homocysteine Metabolism in Disease Pathogenesis

There is currently no available scientific literature detailing the metabolic pathways of this compound or how aberrations in its metabolism might contribute to disease pathogenesis. Research has extensively documented the metabolism of homocysteine, which is primarily regulated through two main pathways: remethylation to methionine and transsulfuration to cysteine. nih.govmdpi.com Disruptions in these pathways, often due to genetic defects in enzymes or deficiencies in vitamin cofactors like B6, B12, and folate, lead to hyperhomocysteinemia. mdpi.commdpi.com However, the specific formation, breakdown, and pathological significance of the this compound adduct are not described in existing research.

Association of this compound with Oxidative Stress and Inflammation Mechanisms

While there is no direct evidence linking this compound to oxidative stress and inflammation, the broader category of homocysteine-related compounds is well-known for these effects. Hyperhomocysteinemia is strongly associated with increased oxidative stress through the generation of reactive oxygen species (ROS), which can lead to endothelial dysfunction and vascular damage. nih.govnih.govnih.gov Homocysteine can also trigger inflammatory responses by stimulating the production of pro-inflammatory cytokines and adhesion molecules, contributing to the pathogenesis of various inflammatory diseases. mdpi.commdpi.comresearchgate.netresearchgate.net It is plausible that this compound could possess similar properties, but this remains speculative without direct scientific investigation.

Role of this compound in Cellular Dysfunction and Apoptosis Pathways

The role of this compound in cellular dysfunction and apoptosis is currently unknown. In contrast, elevated levels of homocysteine have been shown to induce apoptosis in various cell types, including cardiomyocytes and neurons. nih.govnih.gov The mechanisms often involve the activation of pro-apoptotic pathways and increased oxidative stress, leading to cellular damage and death. nih.govmdpi.com Without specific studies, it is impossible to determine if this compound shares these cytotoxic properties.

Genetic Polymorphisms and Mutations Affecting this compound Related Enzymes

There is no information available on enzymes that specifically metabolize this compound, nor on any genetic polymorphisms that might affect them. Research into the genetics of homocysteine metabolism has identified key enzymes such as methylenetetrahydrofolate reductase (MTHFR), methionine synthase (MS), and cystathionine (B15957) beta-synthase (CBS). nih.govnih.gov Polymorphisms in the genes encoding these enzymes can impair their function, leading to elevated homocysteine levels. nih.govnih.gov Whether these or other enzymes are involved in the metabolism of this compound has not been explored.

This compound as a Biomarker Candidate in Mechanistic Studies of Disease

Given the lack of fundamental research, this compound has not been established as a biomarker candidate in mechanistic studies of disease. nih.govnih.govresearchgate.net The development of a compound as a reliable biomarker requires extensive validation in various models, which has not been undertaken for this specific molecule.

Application in In Vitro Disease Models

There are no published studies detailing the application of this compound in in vitro disease models. In vitro studies have been crucial in elucidating the mechanisms of homocysteine-induced cellular damage, often using cell cultures to observe the effects on oxidative stress, inflammation, and apoptosis. mdpi.comnih.gov

Application in Animal Models of Pathophysiology

Similarly, there is no evidence of this compound being used or studied in animal models of pathophysiology. Animal models, such as mice with genetic deficiencies in homocysteine-metabolizing enzymes (e.g., CBS knockout mice), have been instrumental in understanding the systemic effects of hyperhomocysteinemia. mdpi.comnih.gov

Chemical Synthesis and Derivatization Strategies for S 2 Hydroxy 2 Carboxyethyl Homocysteine and Analogs

Total Synthesis Approaches for S-(2-Hydroxy-2-carboxyethyl)homocysteine

The total synthesis of this compound involves the formation of a thioether bond between a homocysteine backbone and a three-carbon unit containing both hydroxyl and carboxyl functionalities. A common synthetic strategy is the nucleophilic addition of the thiol group of homocysteine to an appropriate electrophilic precursor.

A plausible retrosynthetic analysis suggests disconnecting the molecule at the sulfur-carbon bond. This leads to two key synthons: a homocysteine derivative and a three-carbon electrophile. The reaction typically proceeds via an SN2 reaction or a Michael addition. For instance, unprotected D,L-homocysteine can be alkylated under alkaline conditions using a suitable halogenated agent. nih.gov

Chiral Synthesis of Stereoisomers of this compound

The structure of this compound contains multiple chiral centers, necessitating stereoselective synthetic methods to obtain specific stereoisomers. The control of stereochemistry is crucial as different isomers can exhibit distinct biological activities.

Key strategies for chiral synthesis include:

Use of Chiral Precursors: Starting with optically active precursors is a common approach. For example, L-homocysteine or D-homocysteine can be synthesized from L-methionine or D-methionine, respectively. nih.gov These enantiomerically pure homocysteine derivatives can then be reacted with a chiral electrophile, such as a stereodefined 2-hydroxy-3-halopropanoic acid or a chiral glycidic acid derivative, to yield a specific diastereomer of the final product. The condensation of D- or L-homocysteine with chiral (R)- or (S)-2-amino-3-chloropropanoic acid has been used to prepare the four stereoisomers of cystathionine (B15957), demonstrating the feasibility of this approach for related structures. nih.gov

Asymmetric Catalysis: The development of catalytic asymmetric methods for the key bond-forming reactions can provide access to specific stereoisomers. For instance, chiral catalysts can be employed in the Michael addition of homocysteine to an α,β-unsaturated carbonyl compound to induce chirality at the newly formed stereocenter.

Chiral Auxiliaries: The use of chiral auxiliaries, such as those derived from menthol (B31143) or diacetone-d-glucose, can direct the stereochemical outcome of synthetic transformations. acs.org For example, a chiral sulfinyl group can act as a valuable chiral auxiliary in the stereoselective preparation of various chiral compounds due to its configurational stability and high asymmetric induction capability. nih.gov

The stereoselective oxidation of prochiral sulfides is a well-established method for creating chiral sulfoxides, and similar principles can be applied to complex molecules containing sulfur. acs.orgnih.gov

Semisynthetic Routes to this compound from Natural Precursors

Semisynthetic approaches leverage readily available natural products as starting materials, which can simplify the synthesis and introduce chirality naturally. L-homocysteine, a non-proteinogenic amino acid that is an intermediate in methionine metabolism, is the logical natural precursor for this target molecule. nih.gov

A viable semisynthetic strategy would involve the alkylation of L-homocysteine with a suitable three-carbon synthon. This is analogous to methods used for preparing other S-alkylated homocysteine derivatives. nih.gov The key challenge lies in the preparation of the appropriate electrophilic reactant, a hydroxylated and carboxylated three-carbon molecule. One potential route could be the Michael addition of L-homocysteine to a derivative of 2-hydroxy-maleic or fumaric acid.

Another approach is to start from L-methionine, which can be converted to L-homocysteine through established procedures. nih.gov This in-situ generated or isolated L-homocysteine can then be reacted under alkaline conditions with a suitable electrophile to form the desired thioether linkage.

Synthesis of Labeled this compound for Metabolic Tracing

Isotopically labeled compounds are invaluable tools for studying metabolic pathways, determining biosynthetic origins, and quantifying metabolic fluxes. beilstein-journals.org The synthesis of labeled this compound can be achieved by incorporating stable isotopes such as ²H (D), ¹³C, ¹⁵N, or radioactive isotopes like ³H (T) and ¹⁴C.

Labeling can be introduced through two primary strategies:

Using a Labeled Precursor: The synthesis can start from a commercially available or custom-synthesized labeled building block. For example, isotopically labeled homocysteine, such as DL-Homocysteine (3,3,4,4-D₄), is available and can be used in the synthetic routes described above. isotope.com

Introducing the Label During Synthesis: A label can be incorporated at a specific step in the synthetic sequence. For example, reduction of a carbonyl group with a labeled reducing agent like sodium borodeuteride (NaBD₄) would introduce a deuterium (B1214612) label at a specific position.

| Isotope | Potential Labeled Precursor | Synthetic Strategy |

| ²H (Deuterium) | DL-Homocysteine (3,3,4,4-D₄) | Alkylation with a suitable C3-synthon. isotope.com |

| Sodium borodeuteride (NaBD₄) | Reduction of a ketone or aldehyde precursor to introduce a deuterated hydroxyl group. | |

| ¹³C | ¹³C-labeled acrylic acid derivative | Michael addition reaction with homocysteine. |

| ¹³C-labeled cyanide | Used to build the carbon skeleton of the C3 side chain. | |

| ¹⁵N | ¹⁵N-labeled homocysteine | Alkylation with a suitable C3-synthon. |

| ³⁴S | [³⁴S]cysteine | Conversion to [³⁴S]homocysteine followed by alkylation. beilstein-journals.org |

This table illustrates potential strategies for isotopic labeling based on established synthetic methods.

Preparation of Biologically Active Analogs and Derivatives of this compound

The synthesis of analogs and derivatives is a common strategy in medicinal chemistry to probe structure-activity relationships (SAR) and develop compounds with improved biological properties. mdpi.comnih.gov For this compound, several modifications can be envisioned:

Oxidation of the Sulfur Atom: The thioether can be oxidized to the corresponding sulfoxide (B87167) or sulfone. These oxidized derivatives are often metabolites of the parent sulfur-containing compound and may possess unique biological activities. A series of S-alkyl L-homocysteine analogues with varied sulfur oxidation states have been synthesized to study their interaction with enzymes. nih.gov

Modification of Carboxyl Groups: The two carboxyl groups can be esterified or converted to amides to alter the polarity and pharmacokinetic properties of the molecule.

Modification of the Hydroxyl Group: The hydroxyl group can be acylated or converted to an ether.

Modification of the Carbon Skeleton: The length of the alkyl chain connecting the sulfur atom to the hydroxyl and carboxyl groups can be varied. A series of S-alkylated derivatives of homocysteine with different chain lengths have been synthesized and evaluated as enzyme inhibitors. nih.gov

| Analog Type | Synthetic Modification | Potential Reagents |

| Sulfoxide/Sulfone | Oxidation of the thioether | Hydrogen peroxide (H₂O₂), m-CPBA |

| Esters | Esterification of carboxyl groups | Alcohol (e.g., MeOH, EtOH), Acid catalyst |

| Amides | Amidation of carboxyl groups | Amine, Coupling agent (e.g., HATU, DCC) |

| Acyl Derivatives | Acylation of the hydroxyl group | Acyl chloride, Anhydride (B1165640) |

| Chain-length variants | Alkylation of homocysteine | Various ω-haloalkanoic acids |

This table provides examples of synthetic modifications to generate analogs based on standard organic reactions. nih.govnih.gov

Chemoenzymatic Synthesis of this compound

Chemoenzymatic synthesis combines the efficiency and selectivity of enzymes with the versatility of chemical reactions. nih.govrsc.org Enzymes can offer high regio- and stereoselectivity under mild reaction conditions, which is particularly advantageous for complex molecules. researchgate.net

A potential chemoenzymatic route to this compound could involve the enzyme S-adenosyl-L-homocysteine hydrolase (SAHH) or a related nucleoside hydrolase. nih.gov SAHH catalyzes the reversible hydrolysis of S-adenosyl-L-homocysteine (SAH) to L-homocysteine and adenosine (B11128). nih.gov The thermodynamic equilibrium of this reaction actually favors the synthesis of SAH. nih.gov By analogy, it might be possible to use SAHH or a bioengineered variant to catalyze the condensation of L-homocysteine with a suitable substrate that mimics the ribose portion of adenosine but incorporates the desired 2-hydroxy-2-carboxyethyl moiety.

Recent advancements have demonstrated a one-pot, three-enzyme system for the synthesis of SAH from racemic homocysteine thiolactone and adenosine. nih.govrsc.orgresearchgate.net This system uses an α-amino-ε-caprolactam racemase, a stereoselective L-Hcy-thiolactone hydrolase, and SAHH. nih.gov Such multi-enzyme cascades represent a powerful strategy that could potentially be adapted for the synthesis of this compound and its analogs, provided a suitable enzyme for the final condensation step can be identified or engineered.

Interactions of S 2 Hydroxy 2 Carboxyethyl Homocysteine with Other Biomolecules

S-(2-Hydroxy-2-carboxyethyl)homocysteine Binding to Proteins (Non-Enzymatic)

The non-enzymatic binding of homocysteine and its derivatives to proteins, a process known as homocysteinylation, is a significant post-translational modification that can alter protein structure and function. nih.govmdpi.com This process typically involves the formation of a disulfide bond between the thiol group of homocysteine and a cysteine residue on a protein, or the formation of an amide bond between the carboxyl group of homocysteine thiolactone and a lysine (B10760008) residue. researchgate.net While direct evidence for this compound binding to proteins is limited, the reactivity of its homocysteine backbone suggests a potential for similar interactions.

Identification of Binding Partners

Research has identified several proteins that are targets for homocysteinylation. These interactions are often non-specific, occurring with a variety of proteins depending on their accessibility and the presence of reactive residues. It is plausible that this compound could interact with a similar range of proteins.

Key protein binding partners for homocysteine include:

Albumin: As the most abundant protein in plasma, albumin is a major carrier of homocysteine. mdpi.comnih.gov Homocysteine can displace cysteine from its binding sites on albumin. mdpi.com

Fibronectin: This extracellular matrix protein can be modified by homocysteine, which binds to its cysteine residues. nih.gov

Fibrillin-1: Homocysteinylation of this essential matrix protein can lead to a loss of its function. nih.gov

Metalloproteinases: Homocysteine can activate certain metalloproteinases, which are involved in the remodeling of the extracellular matrix. nih.gov

Transthyretin: This transport protein has also been identified as a target for homocysteinylation. nih.gov

Metallothionein (B12644479): The binding of homocysteine to this protein can disrupt its metal-binding capacity. nih.gov

Further research is necessary to determine if this compound binds to these or other proteins in a similar manner.

Functional Consequences of Protein Binding

The binding of homocysteine to proteins can have significant functional consequences, often leading to a loss or alteration of the protein's normal activity. nih.gov For example, the homocysteinylation of fibronectin impairs its ability to bind to fibrin, which could impact blood clotting and wound healing. nih.gov Similarly, the modification of fibrillin-1 by homocysteine disrupts its secondary structure and abolishes its calcium-binding activity. nih.gov The binding to metallothionein disrupts its ability to bind zinc and diminishes its antioxidant activity. nih.gov Given these findings, it is conceivable that the binding of this compound to proteins could lead to comparable functional impairments, a hypothesis that warrants further investigation.

Potential Interactions with Nucleic Acids (DNA/RNA)

Elevated levels of homocysteine have been associated with DNA damage. nih.gov This damage can occur through the induction of oxidative stress and the generation of reactive oxygen species, which can lead to the formation of lesions such as 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG) in DNA. nih.gov Furthermore, homocysteine has been shown to induce DNA strand breaks and activate DNA damage response pathways, which can ultimately lead to apoptosis. nih.gov

Conversely, a related compound, S-(2-carboxyethyl)-l-cysteine, has demonstrated a protective effect on DNA by mitigating copper-dependent oxidative degradation. This suggests that the interactions of homocysteine derivatives with nucleic acids can be complex and may depend on the specific chemical structure of the compound and the cellular context.

While there is no direct evidence of this compound interacting with DNA or RNA, its structural similarity to homocysteine suggests that it could potentially participate in similar processes, either contributing to or protecting against nucleic acid damage. The presence of the additional hydroxy and carboxy groups may modulate its reactivity and interaction with nucleic acids compared to homocysteine.

Modulation of Membrane Properties by this compound

The fluid nature of cellular membranes is crucial for a wide range of cellular processes. This fluidity is influenced by the lipid composition of the membrane, including the degree of saturation of fatty acid chains and the presence of molecules like cholesterol. nih.gov While there is no direct research on the effects of this compound on membrane properties, studies on other molecules offer some insights into potential mechanisms. For instance, the leucine (B10760876) metabolite β-hydroxy β-methylbutyrate (HMB) is thought to support the integrity of muscle cell membranes by providing a substrate for cholesterol synthesis. tennessee.edu It is plausible that this compound, as a small molecule with hydrophilic groups, could interact with the polar head groups of membrane phospholipids, potentially altering membrane fluidity, permeability, or the function of membrane-associated proteins. However, dedicated studies are required to explore these possibilities.

Formation of Adducts or Conjugates Involving this compound

Homocysteine and its derivatives can form adducts with various molecules, including proteins. nih.gov S-homocysteinylation, the formation of a disulfide bond with a protein's cysteine residue, is a well-documented form of adduct formation. mdpi.com In laboratory animals, the related compound S-(2-carboxyethyl)-l-cysteine has been identified as a major adduct formed between hepatocellular proteins and the industrial chemical acrylonitrile. This indicates that cysteine derivatives can readily participate in adduction reactions in a biological setting.

Given its reactive thiol group, this compound is likely to form similar adducts with proteins and potentially other biomolecules. The formation of such adducts could have significant biological implications, altering the function of the modified molecule. Further research, potentially utilizing techniques like mass spectrometry, is needed to identify and characterize any adducts or conjugates formed by this compound in biological systems.

Emerging Research Frontiers and Future Directions in S 2 Hydroxy 2 Carboxyethyl Homocysteine Studies

Systems Biology and Omics Approaches for S-(2-Hydroxy-2-carboxyethyl)homocysteine Research

Systems biology offers a holistic approach to understanding the complex interactions within biological systems. By integrating various "omics" data, researchers can move beyond the study of single molecules to a network-level comprehension of metabolic pathways involving SCEH.

Integration with Proteomics and Transcriptomics Data

The study of how hyperhomocysteinemia affects the abundance of various proteins (proteomics) and gene expression (transcriptomics) provides valuable clues for SCEH research. For instance, studies on mice with hyperhomocysteinemia have revealed significant changes in the expression of enzymes involved in the methionine cycle and antioxidant defense. nih.gov Specifically, enzymes like S-adenosylhomocysteine hydrolase, glycine (B1666218) N-methyltransferase, and betaine-homocysteine methyltransferase are upregulated in response to high methionine diets. nih.gov

Future research on SCEH will likely involve integrating metabolomic data, which would include measurements of SCEH, with proteomic and transcriptomic profiles from relevant tissues. This integrated approach could identify the specific enzymes and regulatory proteins whose expression correlates with SCEH levels, thereby pinpointing its potential role in cellular metabolism. For example, transcriptomic analysis in renal oncocytoma has shown dysregulation of glutathione (B108866) metabolism mediators like GCLC and BHMT-2, which could be relevant to the metabolism of sulfur-containing amino acids like SCEH. mdpi.com

Table 1: Key Enzymes in Homocysteine Metabolism and Their Relevance to SCEH Research

| Enzyme | Function in Homocysteine Metabolism | Potential Relevance to SCEH Research |

| Cystathionine (B15957) β-synthase (CBS) | Catalyzes the conversion of homocysteine to cystathionine. nih.govnih.gov | Alterations in CBS activity could influence the pool of homocysteine available for conversion into SCEH. |

| Methylenetetrahydrofolate reductase (MTHFR) | Involved in the remethylation of homocysteine to methionine. nih.gov | Polymorphisms in the MTHFR gene are a common cause of mild hyperhomocysteinemia and could indirectly affect SCEH levels. nih.gov |

| S-adenosylhomocysteine hydrolase (SAHH) | Catalyzes the reversible hydrolysis of S-adenosylhomocysteine (SAH) to homocysteine and adenosine (B11128). nih.gov | Its upregulation in hyperhomocysteinemia suggests a potential link to the overall flux of homocysteine and its derivatives. nih.gov |

| Betaine-homocysteine methyltransferase (BHMT) | Catalyzes the remethylation of homocysteine to methionine in the liver and kidney. nih.gov | Its expression changes in response to diet-induced hyperhomocysteinemia, indicating a role in managing homocysteine levels. nih.gov |

Computational Modeling of this compound Metabolic Networks

Computational modeling is a powerful tool for simulating and predicting the behavior of metabolic networks. nih.gov While a specific metabolic network for SCEH has not yet been defined, existing models of homocysteine metabolism can be expanded to include hypothetical pathways for its formation and degradation. nih.gov These models can integrate experimental data from proteomics and transcriptomics to refine their predictive accuracy.

By simulating the effects of genetic variations (e.g., in MTHFR or CBS) or nutritional factors (e.g., folate or vitamin B12 deficiency) on homocysteine metabolism, researchers can generate hypotheses about how these perturbations might impact SCEH levels. nih.gov These in silico experiments can guide future wet-lab research, making the discovery process more efficient and targeted.

Application of Gene Editing Technologies to Elucidate this compound Function

The advent of CRISPR-Cas9 gene-editing technology has revolutionized the study of gene function. nih.govnih.gov This powerful tool allows for precise modifications to the genome, enabling researchers to create cell lines or animal models with specific genes knocked out or modified. youtube.com

To understand the function of SCEH, researchers could use CRISPR-Cas9 to target the genes encoding enzymes suspected of being involved in its metabolism. nih.gov For example, if a particular enzyme is hypothesized to produce SCEH, knocking out its gene should lead to a decrease or complete absence of the compound. Conversely, if an enzyme is thought to degrade SCEH, its knockout would be expected to result in an accumulation of SCEH. This approach has been successfully used to create models for other metabolic disorders, such as methylmalonic acidemia. nih.gov

High-Throughput Screening for Modulators of this compound Metabolism

High-throughput screening (HTS) allows for the rapid testing of large libraries of small molecules to identify compounds that can modulate the activity of a specific biological target. nih.gov In the context of SCEH research, HTS could be used to find modulators of the enzymes involved in its metabolism.

For this to be possible, a reliable assay for measuring SCEH or the activity of a related enzyme is necessary. For example, a homocysteine consumption assay has been developed for the high-throughput screening of cystathionine-β-synthase (CBS) activators. nih.gov A similar approach could be adapted to screen for compounds that either increase or decrease the production of SCEH. Identifying such modulators would not only provide valuable research tools but could also represent the first step towards developing therapeutic interventions for conditions where SCEH levels are found to be dysregulated.

Advanced Imaging Techniques for Visualizing this compound in Cells and Tissues

Visualizing the subcellular localization and dynamics of small molecules like SCEH is crucial for understanding their function. Several advanced imaging techniques are emerging that could be applied to this challenge.

Fluorescent Probes: The development of fluorescent probes that specifically bind to a target molecule allows for its visualization in living cells. While probes for SCEH are not yet available, probes for related thiols like cysteine and homocysteine have been successfully developed and used for bioimaging. nih.govcapes.gov.bracs.orgnih.gov These probes often utilize specific chemical reactions that trigger a fluorescent signal, enabling the differentiation of structurally similar molecules. acs.org A similar strategy could be employed to design a probe for SCEH.

Mass Spectrometry Imaging (MSI): MSI techniques, such as MALDI imaging, enable the spatial mapping of metabolites directly in tissue sections without the need for labels. youtube.com This powerful approach can reveal the distribution of hundreds of molecules, including small metabolites, at a cellular scale. youtube.comnih.gov MSI could be used to determine the localization of SCEH in different tissues and to see how its distribution changes in disease states.

Genetically Encoded Reporters: Another approach involves the use of genetically encoded biosensors, such as those based on Förster Resonance Energy Transfer (FRET). nih.gov These biosensors are proteins that change their fluorescent properties upon binding to a specific metabolite, allowing for real-time monitoring of its concentration within living cells. nih.gov Designing a FRET-based sensor for SCEH would be a significant step forward in studying its cellular dynamics.

Unexplored Biological Roles and Mechanisms of this compound

The biological roles of SCEH remain largely unknown. However, based on the known activities of homocysteine and other related metabolites, several avenues of investigation are worth pursuing.

Oxidative Stress and DNA Damage: Homocysteine is known to induce oxidative stress and DNA damage, which can lead to apoptosis. nih.gov It is plausible that SCEH could have similar or antagonistic effects. Future studies could investigate whether SCEH contributes to or protects against cellular damage under conditions of oxidative stress.

Epigenetic Regulation: Homocysteine metabolism is intricately linked to methylation processes that play a crucial role in epigenetic regulation. rsc.orgwikipedia.org High levels of homocysteine can inhibit DNA methyltransferases, leading to changes in gene expression. wikipedia.org Investigating whether SCEH can influence methylation pathways is a promising area for future research.

Neurological Function: Given the association between hyperhomocysteinemia and neurodegenerative diseases, exploring the potential neurotoxic or neuroprotective effects of SCEH is a critical future direction. nih.gov Studies could examine the impact of SCEH on neuronal cell cultures and in animal models of neurological disorders.

Interaction with Other Metabolic Pathways: The transsulfuration pathway, which metabolizes homocysteine, is connected to other key metabolic processes, including the urea (B33335) cycle and glutathione synthesis. nih.gov Understanding how SCEH fits into this broader metabolic network will be essential for elucidating its physiological function.

Table 2: Potential Unexplored Roles of this compound

| Potential Role | Rationale |

| Modulation of Oxidative Stress | Homocysteine is a known pro-oxidant. nih.gov |

| Involvement in Epigenetic Regulation | Homocysteine metabolism is linked to DNA methylation. wikipedia.org |

| Impact on Neurological Function | Hyperhomocysteinemia is a risk factor for neurodegenerative diseases. nih.gov |

| Cross-talk with Other Metabolic Pathways | The transsulfuration pathway is integrated with other metabolic routes. nih.gov |

Q & A

Basic Research Questions

Q. What are the standard methods for detecting and quantifying S-(2-Hydroxy-2-carboxyethyl)homocysteine in biological samples?

- Methodology : Enzymatic assays (e.g., enzyme cycling assays) are widely used, where the compound is reduced to free homocysteine and reacted with co-substrates like S-adenosylmethionine (SAM) to form measurable products (e.g., methionine and SAH) via methyltransferase catalysis . Fluorometric kits (e.g., Homocysteine Assay Kit) can also quantify total homocysteine derivatives by converting them to fluorescent products . For specificity, competitive ELISA with antibodies targeting homocysteine derivatives (e.g., Anti-Adenosyl Homocysteine antibodies) is recommended .

Q. What precautions are required for handling and storing this compound in laboratory settings?

- Guidelines : Store desiccated at -20°C in light-protected containers to prevent oxidation . Use personal protective equipment (PPE), including gloves and lab coats, during handling. Avoid inhalation or skin contact; if exposed, rinse thoroughly and consult a physician .

Q. How does this compound participate in one-carbon metabolism pathways?

- Mechanism : The compound is likely a derivative of homocysteine, which is central to the methionine cycle. Homocysteine interacts with SAM as a methyl donor, forming SAH, a competitive inhibitor of methyltransferases . Its hydroxy-carboxyethyl modification may alter interactions with enzymes like cystathionine β-synthase or methionine synthase, requiring isotopic tracing (e.g., ¹³C-labeled SAM) to map metabolic flux .

Advanced Research Questions

Q. How can researchers resolve contradictions in experimental data on the pro-oxidant effects of this compound?

- Analysis : Discrepancies may arise from assay sensitivity (e.g., fluorometric vs. enzymatic detection) or cell type variability. For ROS measurements, combine multiple methods:

MDA assay for lipid peroxidation .

MTT assay for mitochondrial activity .

qPCR for oxidative stress markers (e.g., NF-κB or Nrf2) .

- Normalize data to cell viability (Trypan Blue exclusion) and include controls like N-acetylcysteine (NAC) to confirm ROS-specific effects .

Q. What experimental designs are optimal for studying the role of this compound in epigenetic regulation?

- Approach :

Use DNA methyltransferase (DNMT) inhibition assays with SAH as a reference inhibitor .

Perform ChIP-seq or bisulfite sequencing to assess DNA methylation changes in hyperhomocysteinemic models .

Validate findings with LC-MS/MS to quantify SAM/SAH ratios, as imbalances disrupt methylation capacity .

Q. How does this compound influence vascular endothelial dysfunction in mechanistic studies?

- Protocol :

Expose endothelial cells (e.g., HUVECs) to the compound and measure VEGF secretion via ELISA .

Assess NF-κB activation using luciferase reporters or phospho-IκBα Western blots .

Conduct RNA-seq to identify dysregulated pathways (e.g., collagen crosslinking or apoptosis) .

- Compare results with homocysteine-treated cells to isolate structural effects of the hydroxy-carboxyethyl group .

Methodological Considerations

Q. What statistical frameworks are recommended for analyzing dose-dependent effects of this compound?

- Tools : Use SPSS or R for ANOVA with post-hoc Tukey tests to compare treatment groups (e.g., T1: control, T2: low dose, T3: high dose) . For nonlinear responses, apply dose-response curve fitting (e.g., log-logistic models) .

Q. How can researchers mitigate batch-to-batch variability in synthesizing this compound?

- Quality Control :

Validate purity via HPLC (≥98% purity) and NMR for structural confirmation .

Standardize synthesis protocols using certified reference materials (CRMs) for calibration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.